Studies suggest tetramethylpyrazine may possess anti-inflammatory and antioxidant properties. Research has shown it can reduce inflammation markers in rats with induced inflammatory conditions [Source: Selleck Chemicals - Tetramethylpyrazine ] . Additionally, it exhibits antioxidant effects by potentially reducing the generation of free radicals within cells [Source: Selleck Chemicals - Tetramethylpyrazine ].
These properties make tetramethylpyrazine a potential candidate for research into various inflammatory diseases and conditions associated with oxidative stress.
Some research suggests tetramethylpyrazine may have neuroprotective properties. Studies in rats have shown it may improve memory and learning, potentially offering benefits for neurodegenerative diseases like Alzheimer's and dementia [Source: Wikipedia - Tetramethylpyrazine ]. However, more research is needed to understand its mechanisms and potential applications in humans.
Preliminary research suggests tetramethylpyrazine may have other potential applications, including:
2,3,5,6-Tetramethylpyrazine is an organic compound classified within the pyrazine family, characterized by the molecular formula and a molecular weight of approximately 136.19 g/mol. This compound appears as a white to off-white solid and has a melting point ranging from 77 to 80 °C and a boiling point of about 190 °C. It is known for its distinctive nutty and chocolate-like aroma, making it valuable in flavoring and fragrance applications .
The compound has been isolated from various natural sources, including Ephedra sinica, and is recognized for its potential therapeutic benefits in treating conditions such as asthma, heart failure, and rhinitis .
Research indicates that 2,3,5,6-tetramethylpyrazine exhibits several biological activities:
These properties suggest its potential use in treating cardiovascular and neurological disorders.
Several methods exist for synthesizing 2,3,5,6-tetramethylpyrazine:
Recent advancements have focused on optimizing these methods to enhance yield while minimizing environmental impact.
2,3,5,6-Tetramethylpyrazine has diverse applications across various fields:
Interaction studies involving 2,3,5,6-tetramethylpyrazine have revealed its ability to form cocrystals with compounds like 4-hydroxybenzoic acid. These interactions can influence the physical properties of both compounds and are significant in pharmaceutical formulation development . Additionally, solid-state NMR studies have been conducted to explore how halogen bonding affects the dynamics of methyl groups within the molecule .
Several compounds share structural similarities with 2,3,5,6-tetramethylpyrazine. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylpyrazine | C7H8N2 | Fewer methyl groups; less potent biological activity. |
3-Methylpyrazine | C7H8N2 | Similar structure but different methyl positioning; distinct odor profile. |
Ligustrazine (4-Methyl-1-pyrazinyl) | C9H12N2 | Contains an additional carbon; used primarily in traditional medicine. |
Pyrazinamide | C5H6N4O | Used as an anti-tuberculosis medication; different functional groups present. |
The unique arrangement of four methyl groups in 2,3,5,6-tetramethylpyrazine contributes to its specific biological activities and applications that distinguish it from these similar compounds.
Gas-chromatography–mass-spectrometry investigations show that 2,3,5,6-tetramethylpyrazine is a minor, but consistent, constituent of Ephedra sinica aerial parts. Quantitative work determined a mean concentration of 0.03 g per 100 g of dry drug (300 mg kg⁻¹) with recoveries > 93% and a detection limit of 0.02 ng [1] [2]. Although the alkaloid profile of Ephedra is dominated by ephedrine analogues, the presence of tetramethylpyrazine supports traditional reports that Ephedra decoctions possess a characteristic roasted aroma attributable to pyrazines.
Ligusticum chuanxiong (Szechwan lovage rhizome) and allied species (Ligusticum sinense, Ligusticum wallichii) contain only trace quantities of tetramethylpyrazine. High-performance liquid-chromatography surveys of 47 commercial and farm samples reported typical levels around 2 µg g⁻¹ (range < 1 µg g⁻¹ to 4.5 µg g⁻¹) [3] [4]. The extremely low abundance explains why most pharmacological preparations employ synthetically produced tetramethylpyrazine rather than plant extracts.
Table 1 – Reported concentrations of 2,3,5,6-tetramethylpyrazine in botanical matrices
Plant source | Anatomical part | Mean concentration | Analytical method | Reference |
---|---|---|---|---|
Ephedra sinica | Whole herb | 300 mg kg⁻¹ | GC-MS | [1] |
Ephedra herba (composite samples) | Whole herb | 101–107% recovery (qualitative confirmation) | HPLC/GC-MS | [5] |
Ligusticum chuanxiong | Rhizome | ≈ 2 mg kg⁻¹ | HPLC-UV | [4] |
Ligusticum spp. (misc.) | Rhizome | 0.87–4.5 mg kg⁻¹ | HPLC-UV | [6] |
Bacteria are the principal natural producers of tetramethylpyrazine. The biosynthetic route involves condensation of two acetoin molecules with ammonia, usually under mildly aerobic or microaerobic conditions.
Bacillus subtilis – The organism first reported to elaborate tetramethylpyrazine in culture [7] [8]. Modern metabolic-engineering has raised titres dramatically:
Bacillus licheniformis – Over-expression of alsS and aldC genes afforded 43.75 g L⁻¹ under microaerobic fermentation, 15% above parental strain [13].
Bacillus amyloliquefaciens – Adaptive co-evolution experiments raised solid-state soybean yields to 2.5 g kg⁻¹ dried substrate [14].
Corynebacterium glutamicum – Engineering of alsS/budA from Lactococcus lactis combined with medium optimisation delivered 3.56 g L⁻¹ in minimal medium, demonstrating production in a GRAS chassis [15] [16].
Table 2 – Representative bacterial titres of tetramethylpyrazine
Microbe (strain) | Cultivation mode | Titre (g L⁻¹ or g kg⁻¹) | Key genetic/processing feature | Reference |
---|---|---|---|---|
B. subtilis BS2 | Flask, glucose | 21.8 g L⁻¹ | 2,3-butanediol supplementation | [10] |
B. subtilis BSA | Flask, glucose | 27.8 g L⁻¹ | bdhA deletion | [10] |
B. subtilis CCTCC M 208157 | 7.5 L fermenter | 7.43 g L⁻¹ | pH-shift 5.5→7.0 | [11] |
B. subtilis LB5 (endophyte) | Flask, soybean broth | 10.69 g L⁻¹ | Native metabolism | [12] |
B. licheniformis BLCS | Microaerobic | 43.75 g L⁻¹ | alsS + aldC over-expression | [13] |
C. glutamicum ATCC 13032 (engineered) | Minimal medium | 3.56 g L⁻¹ | alsS/budA + statistical media optimisation | [15] |
Although less prolific than bacteria, several fungi produce or transform tetramethylpyrazine:
Mechanistically, fungal systems appear to follow pathways analogous to bacterial routes, with amino-acid catabolism supplying acetoin and volatile nitrogen donors.
Comprehensive surveys across twelve Baijiu flavour styles quantified tetramethylpyrazine from sub-ppb to > 50 mg L⁻¹. Sauce-flavoured liquors show the highest concentrations (Table 3). Solid-state starter cultures rich in Bacillus spp. and elevated fermentation temperatures (≈ 60–65 °C) favour pyrazine accumulation.
Table 3 – Concentrations of tetramethylpyrazine in commercial Baijiu
Flavour type / brand | Ethanol (% v/v) | Tetramethylpyrazine (mg L⁻¹) | Reference |
---|---|---|---|
Mao-tai (sauce) | 53 | 30.78 – 53.02 | [20] |
Jinsha Huisha (sauce) | 53 | 4.82 | [20] |
Rice-flavour Zhi-jiang | 38 | 10.36 | [9] [20] |
Sesame-flavour Mei-lan-chun | 52 | 0.71 | [11] [20] |
Strong-flavour Wu-liang-ye | 52 | 0.195 – 0.50 | [21] [20] |
Light-flavour Fen-jiu | 55 | 0.075 | [21] [20] |
Analytical protocols typically employ solid-phase micro-extraction coupled to GC-MS with detection limits below 0.01 mg L⁻¹ [20]. The nutty, roasted character of tetramethylpyrazine carries a sensory threshold in water of 23 µg L⁻¹, so levels found in sauce-flavoured Baijiu exceed the threshold by up to three orders of magnitude, making it a defining aroma contributor.
Tetramethylpyrazine imparts roasted peanut, cocoa and nut skins notes that underpin the “sauce” and “baked” attributes valued in Baijiu and in high-temperature Daqu starters [17] [20]. Its formation correlates with:
In sensory reconstitution studies the omission of tetramethylpyrazine from a sauce-Baijiu model caused a marked drop in “soy-sauce” and “cocoa” descriptors, confirming its central role [20]. Similar flavour impacts are documented in nattō, roasted cocoa, vinegar and fermented soybean foods where pyrazine notes form during microbial succession and Maillard chemistry [23] [22].
Key Research Findings
Irritant